O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester
Description
Synthesis Analysis
The synthesis of O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester, and related compounds involves multiple steps, including esterification, protection of amine and thiol groups, and selective functional group transformations. For instance, the synthesis of related amino acid derivatives demonstrates the versatility of synthesis approaches, including the esterification of methanol or transesterification of tert-butyl acetate with L-tyrosine, followed by protection and substitution reactions (Liu Chun-yan & Jiang Shen-de, 2011).
Molecular Structure Analysis
The molecular structure of amino acid derivatives, including O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester, is characterized by specific crystalline forms and intermolecular interactions. For example, the crystal structure of l-tyrosine methyl ester and its derivatives has been determined and compared, revealing insights into their solid-state properties and the effects of various ester groups on molecular conformation (B. Nicolaï et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester, and its analogs include chemoselective transformations and epoxidation processes. These reactions demonstrate the compound's reactivity and the potential for creating diverse chemical structures. For example, chemoselective transformations of amino protecting groups via tert-butyldimethylsilyl carbamates have been explored for modifying amino acid derivatives (M. Sakaitani & Y. Ohfune, 1990).
Physical Properties Analysis
The physical properties of O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester, including its solubility, crystallinity, and stability, are crucial for its applications in various fields. The stability and crystalline structure of related tyrosine derivatives highlight the importance of understanding these properties for drug delivery and material science applications (B. Nicolaï et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity and functional group transformations, of O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester, are central to its utility in synthesis and chemical research. The exploration of chemoselective reactions and the development of novel synthesis methods for amino acid derivatives underscore the compound's versatility and potential for creating complex molecules (M. Sakaitani & Y. Ohfune, 1990).
properties
IUPAC Name |
methyl (2S)-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO5Si/c1-20(2,3)26-19(24)22-17(18(23)25-7)14-15-10-12-16(13-11-15)27-28(8,9)21(4,5)6/h10-13,17H,14H2,1-9H3,(H,22,24)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHHRKYVWXIBMQ-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442293 | |
Record name | O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester | |
CAS RN |
112196-57-3 | |
Record name | O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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